
N-tert-Butyl-P-phenyl-N'-propan-2-ylphosphonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide typically involves a multi-step process. One common method includes the reaction of tert-butylamine with phenylphosphonic dichloride under controlled conditions to form the intermediate product. This intermediate is then reacted with isopropylamine to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters. Purification steps such as crystallization and distillation are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic diamides .
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in industrial processes
Wirkmechanismus
The mechanism of action of N-tert-Butyl-P-phenyl-N’-propan-2-ylphosphonic diamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyl-α-phenylnitrone: Known for its free radical scavenging activity and neuroprotective effects.
N-tert-Butyl-α-phenylnitrone oxide: Similar in structure but with different reactivity and applications.
Uniqueness
Its ability to participate in various chemical reactions and its potential biological activity make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
111783-67-6 |
|---|---|
Molekularformel |
C13H23N2OP |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
2-methyl-N-[phenyl-(propan-2-ylamino)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C13H23N2OP/c1-11(2)14-17(16,15-13(3,4)5)12-9-7-6-8-10-12/h6-11H,1-5H3,(H2,14,15,16) |
InChI-Schlüssel |
VDNPYPDOSZMGJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NP(=O)(C1=CC=CC=C1)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


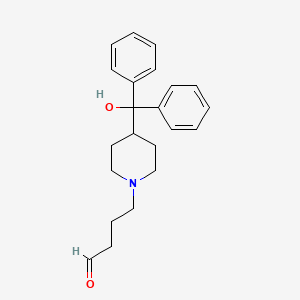

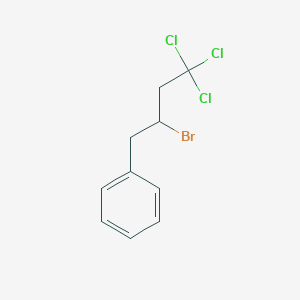
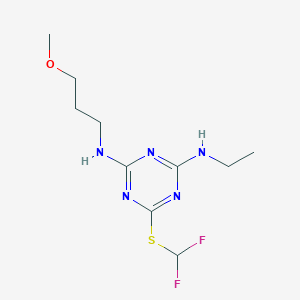
![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

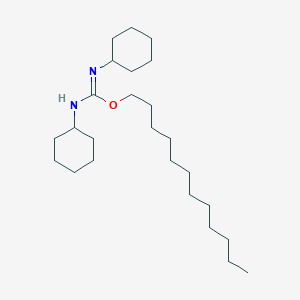
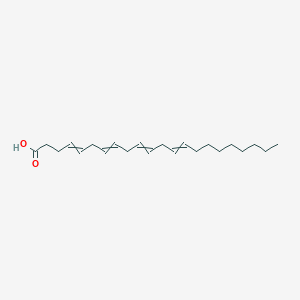
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)

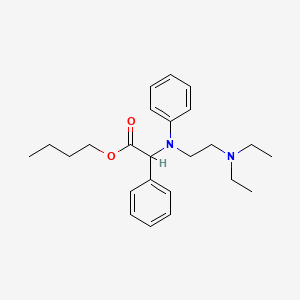
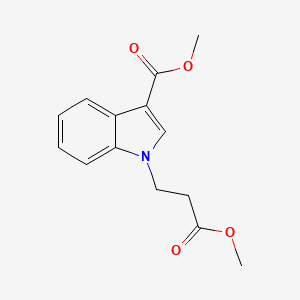
![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)

